2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-cyanophenyl)acetamide
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Description
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C26H23N7O2S and its molecular weight is 497.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Assessment
- A study explored the synthesis of various heterocycles, including pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives, and assessed them as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the potential application of such compounds in agricultural pest control (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
- Another study focused on the synthesis of heterocycles incorporating an antipyrine moiety, with some derivatives exhibiting anticancer and antimicrobial activities. This indicates the potential therapeutic applications of such compounds in treating cancer and infections (Riyadh et al., 2013).
Facile and Efficient Synthesis of Heteroaromatic Amines
- Research on the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines through cyanoacetylation reactions presents a method for preparing new classes of heterocyclic derivatives, which could have diverse scientific applications (Ibrahim et al., 2011).
Synthesis and Biochemical Impacts as Insecticidal Agents
- A novel series of biologically active heterocyclic compounds was synthesized for use as insecticidal agents against the cotton leafworm, showcasing the application of heterocyclic chemistry in developing new pesticides (Soliman et al., 2020).
Properties
CAS No. |
1206988-28-4 |
---|---|
Molecular Formula |
C26H23N7O2S |
Molecular Weight |
497.58 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-cyanophenyl)acetamide |
InChI |
InChI=1S/C26H23N7O2S/c1-2-3-13-35-21-9-7-19(8-10-21)22-15-23-25-29-30-26(32(25)11-12-33(23)31-22)36-17-24(34)28-20-6-4-5-18(14-20)16-27/h4-12,14-15H,2-3,13,17H2,1H3,(H,28,34) |
InChI Key |
MMXDTXVCCXWAOH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C#N)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
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